![molecular formula C12H22N2O2 B581527 4-Boc-4,8-diazabicyclo[5.2.0]nonane CAS No. 1253790-47-4](/img/structure/B581527.png)

4-Boc-4,8-diazabicyclo[5.2.0]nonane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

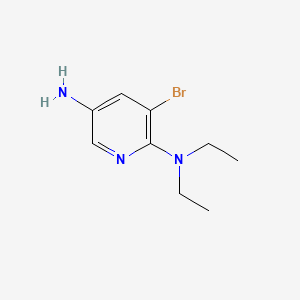

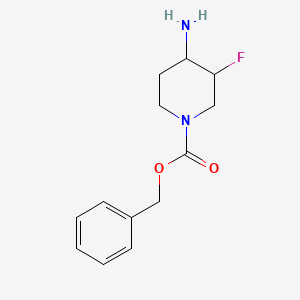

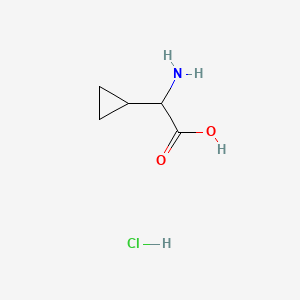

“4-Boc-4,8-diazabicyclo[5.2.0]nonane” is a chemical compound with the IUPAC name tert-butyl 4,8-diazabicyclo [5.2.0]nonane-4-carboxylate . It has a CAS Number of 1253790-47-4 and a molecular weight of 226.32 . The compound is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “4-Boc-4,8-diazabicyclo[5.2.0]nonane” is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-9-8-13-10(9)5-7-14/h9-10,13H,4-8H2,1-3H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“4-Boc-4,8-diazabicyclo[5.2.0]nonane” is a liquid at room temperature . It has a molecular weight of 226.32 .Aplicaciones Científicas De Investigación

Anticancer Chemotherapeutics

- Scientific Field : Medicinal Chemistry

- Application Summary : The bicyclo [3.3.1]nonane moiety, a structural relative of 4-Boc-4,8-diazabicyclo[5.2.0]nonane, is predominant in many biologically active natural products. Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .

- Methods of Application : The review article discusses several synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues in association with the delineation of their anticancer activities .

- Results or Outcomes : The article does not provide specific quantitative data or statistical analyses, but it does discuss the potential of these compounds in the development of anticancer chemotherapeutics .

Synthesis of 1,6-Diazabicyclo[4.3.0]nonane-2,7-diones

- Scientific Field : Organic Chemistry

- Application Summary : The regioselective addition of pyridazinones to a three-carbon unit like alkylidene Meldrum’s acid intermediates forms 1,6-diazabicyclo[4.3.0]nonane-2,7-diones .

- Methods of Application : The synthesis was achieved through a DBU-organocatalyzed multicomponent Knoevenagel-aza-Michael-Cyclocondensation (KMC) reaction .

- Results or Outcomes : The key reactive intermediates of this complex process were analyzed by means of electrospray ionization mass spectrometry coupled to ion mobility spectrometry (ESI-IMS-MS), validating the proposed mechanism .

Synthesis of tert-butyl 4,8-diazabicyclo[5.2.0]nonane-4-carboxylate

- Scientific Field : Organic Chemistry

- Application Summary : The compound “4-Boc-4,8-diazabicyclo[5.2.0]nonane” is a chemical reagent used in organic synthesis .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the available literature .

- Results or Outcomes : The outcomes of the use of this compound in organic synthesis are not specified in the available literature .

Construction of Biologically Active Diversely Functionalized Bicyclo[3.3.1]nonanes

- Scientific Field : Medicinal Chemistry

- Application Summary : The bicyclo[3.3.1]nonane moiety, a structural relative of 4-Boc-4,8-diazabicyclo[5.2.0]nonane, is predominant in many biologically active natural products. Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .

- Methods of Application : The review article discusses several miscellaneous synthetic routes for the construction of bicyclo[3.3.1]nonanes and their heteroanalogues .

- Results or Outcomes : The article does not provide specific quantitative data or statistical analyses, but it does discuss the potential of these compounds in the development of anticancer chemotherapeutics .

Synthesis of Diazabicyclo[4.3.0]nonene-Based Peptidomimetics

- Scientific Field : Organic Chemistry

- Application Summary : The compound “4-Boc-4,8-diazabicyclo[5.2.0]nonane” is a chemical reagent used in the synthesis of diazabicyclo[4.3.0]nonene-based peptidomimetics .

- Methods of Application : The synthesis was achieved through a reaction involving ceric ammonium nitrate .

- Results or Outcomes : The outcomes of the use of this compound in the synthesis of peptidomimetics are not specified in the available literature .

Use in Asymmetric Catalysis

- Scientific Field : Organic Chemistry

- Application Summary : Many derivatives of bicyclo[3.3.1]nonane, a structural relative of 4-Boc-4,8-diazabicyclo[5.2.0]nonane, are attractive to researchers for use in asymmetric catalysis .

- Methods of Application : The review article discusses several synthetic routes for the construction of bicyclo[3.3.1]nonanes and their heteroanalogues .

- Results or Outcomes : The article does not provide specific quantitative data or statistical analyses, but it does discuss the potential of these compounds in asymmetric catalysis .

Safety And Hazards

The safety information for “4-Boc-4,8-diazabicyclo[5.2.0]nonane” includes several hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

tert-butyl 4,8-diazabicyclo[5.2.0]nonane-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-9-8-13-10(9)5-7-14/h9-10,13H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPBLNAOCMMCAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2CNC2CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00849471 |

Source

|

| Record name | tert-Butyl 4,8-diazabicyclo[5.2.0]nonane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Boc-4,8-diazabicyclo[5.2.0]nonane | |

CAS RN |

23054-66-2 |

Source

|

| Record name | tert-Butyl 4,8-diazabicyclo[5.2.0]nonane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

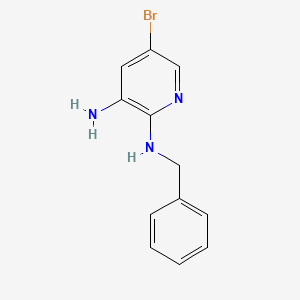

![2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol](/img/structure/B581449.png)